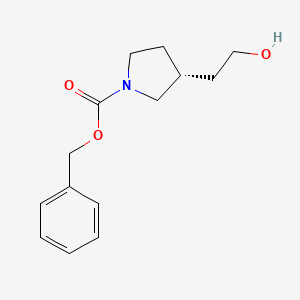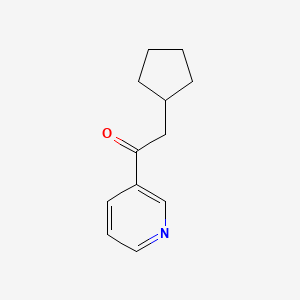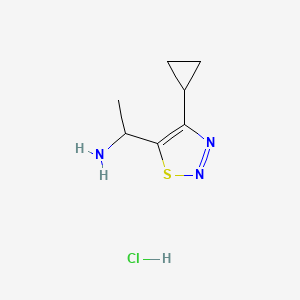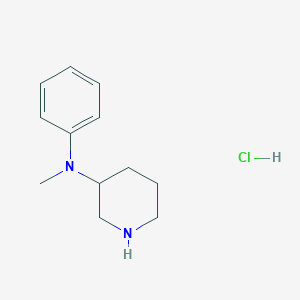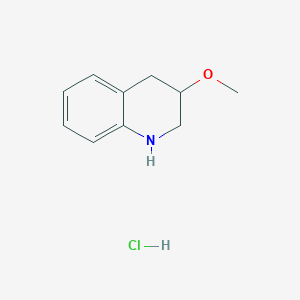
3-Methoxy-1,2,3,4-tetrahydroquinolinehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxy-1,2,3,4-tetrahydroquinolinehydrochloride is a chemical compound with the molecular formula C10H13NO2Cl. It is a derivative of tetrahydroquinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry . This compound is commonly used in scientific experiments and has a wide range of applications in different fields, including medicine and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-1,2,3,4-tetrahydroquinolinehydrochloride typically involves the reaction of 3-methoxyquinoline with reducing agents under specific conditions to form the tetrahydroquinoline structure. Common reducing agents used in this process include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reducing agents. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
3-Methoxy-1,2,3,4-tetrahydroquinolinehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to the formation of fully saturated quinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products
The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can have different biological and chemical properties .
科学的研究の応用
3-Methoxy-1,2,3,4-tetrahydroquinolinehydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases and infections.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Methoxy-1,2,3,4-tetrahydroquinolinehydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- 3-Methoxy-2-methyl-1,2,3,4-tetrahydroquinolinehydrochloride
- 1,2,3,4-Tetrahydroisoquinoline derivatives
Uniqueness
3-Methoxy-1,2,3,4-tetrahydroquinolinehydrochloride is unique due to its specific methoxy substitution, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications .
特性
分子式 |
C10H14ClNO |
|---|---|
分子量 |
199.68 g/mol |
IUPAC名 |
3-methoxy-1,2,3,4-tetrahydroquinoline;hydrochloride |
InChI |
InChI=1S/C10H13NO.ClH/c1-12-9-6-8-4-2-3-5-10(8)11-7-9;/h2-5,9,11H,6-7H2,1H3;1H |
InChIキー |
PULJPYFTYQSEGX-UHFFFAOYSA-N |
正規SMILES |
COC1CC2=CC=CC=C2NC1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


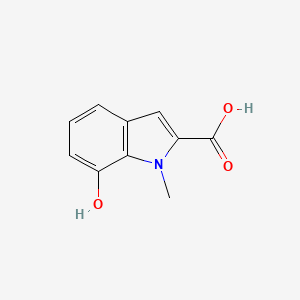
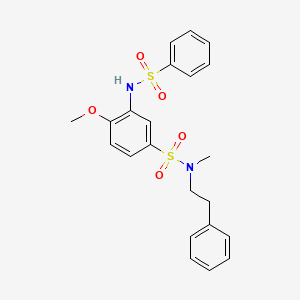

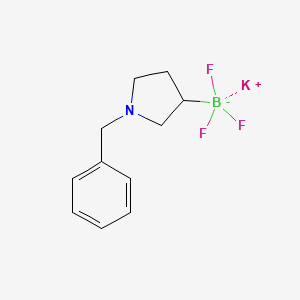
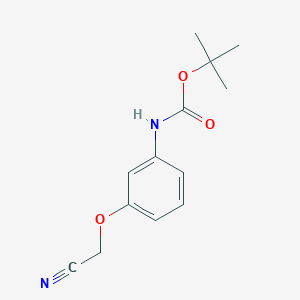
![2,2-Difluoro-2-[6-(trifluoromethyl)pyridazin-3-yl]acetic acid](/img/structure/B15305400.png)

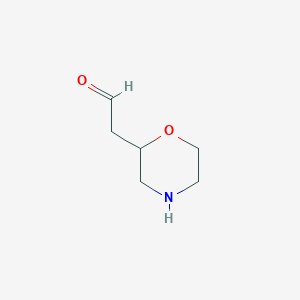

![(2-Fluoroethyl)[(2,4,5-trimethylphenyl)methyl]amine hydrochloride](/img/structure/B15305443.png)
